molecular formula C22H25N5O2 B3887318 5-(4-MEO-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIETHYLAMINO-BENZYLIDENE)HYDRAZIDE

5-(4-MEO-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIETHYLAMINO-BENZYLIDENE)HYDRAZIDE

Cat. No.: B3887318
M. Wt: 391.5 g/mol
InChI Key: BKSVTDXEJWPWAF-HZHRSRAPSA-N
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Description

5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-diethylamino-benzylidene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a diethylamino-benzylidene hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-diethylamino-benzylidene)hydrazide typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with diethylamino-benzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-diethylamino-benzylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-diethylamino-benzylidene)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-diethylamino-benzylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Diethylamino)benzylidene)-3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
  • 4-((4-(Dimethylamino)benzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-diethylamino-benzylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-4-27(5-2)18-10-6-16(7-11-18)15-23-26-22(28)21-14-20(24-25-21)17-8-12-19(29-3)13-9-17/h6-15H,4-5H2,1-3H3,(H,24,25)(H,26,28)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSVTDXEJWPWAF-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-MEO-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIETHYLAMINO-BENZYLIDENE)HYDRAZIDE
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5-(4-MEO-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIETHYLAMINO-BENZYLIDENE)HYDRAZIDE
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5-(4-MEO-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIETHYLAMINO-BENZYLIDENE)HYDRAZIDE
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5-(4-MEO-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIETHYLAMINO-BENZYLIDENE)HYDRAZIDE
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5-(4-MEO-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIETHYLAMINO-BENZYLIDENE)HYDRAZIDE
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5-(4-MEO-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-DIETHYLAMINO-BENZYLIDENE)HYDRAZIDE

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